The synthesis of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions such as temperature and reagent concentrations to optimize yield and purity.
The molecular structure of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be described as follows:
Using computational methods or X-ray crystallography can provide insights into bond lengths and angles within the molecule, which are critical for understanding its reactivity and interactions with biological targets.
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate participates in various chemical reactions due to its functional groups:
The mechanism of action for methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is primarily explored through its interaction with specific biological targets:
The physical and chemical properties of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate include:
Properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound and ensuring its identity during synthesis and application.
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific applications:
This compound exemplifies the significance of pyrrolo[2,3-d]pyrimidines in medicinal chemistry and organic synthesis due to their diverse reactivity and biological relevance.
Pyrrolo[2,3-d]pyrimidines represent a class of nitrogen-containing heterocyclic compounds structurally analogous to purines, where the scaffold is formally derived by replacing the N-9 nitrogen of purine with a carbon atom, yielding the 7-deazapurine core. This modification creates a "privileged structure" in drug design—a molecular framework capable of providing high-affinity ligands for multiple biological targets through strategic substituent decoration. The pyrrolo[2,3-d]pyrimidine nucleus exhibits remarkable versatility, enabling interactions with diverse enzyme active sites and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions [1]. Its significance is underscored by its presence in clinical agents across therapeutic domains, including oncology, immunology, and infectious diseases. The scaffold’s metabolic stability, synthetic tractability, and ability to mimic endogenous purines contribute to its prominence in medicinal chemistry campaigns targeting nucleotide metabolism, kinase signaling, and epigenetic regulation [7].
Table 1: Therapeutic Applications of Pyrrolo[2,3-d]pyrimidine-Based Compounds
Therapeutic Area | Biological Targets | Representative Indications |
---|---|---|
Oncology | Tyrosine kinases (EGFR), Folate pathway enzymes | Non-small cell lung cancer (NSCLC), Leukemias |
Immunology | IKKs, NIK | Chronic inflammatory disorders |
Infectious Diseases | Bacterial DNA gyrase | Antibacterial agents |
Neurodegeneration | Undefined CNS targets | Alzheimer’s disease models |
1.2. Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: Structural Attributes and Bioisosteric Equivalents
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 1638767-00-6) features a multifaceted molecular architecture that enables diverse chemical modifications. Its core structure comprises a fused bicyclic system: a six-membered pyrimidine ring annulated with a five-membered pyrrole. Key substituents include:
The compound’s bioisosteric potential is profound. The 2-amino group allows it to function as an adenine mimetic, competitively inhibiting purine-utilizing enzymes. Computational analyses reveal its dipole moment (≈5.2 D) and polar surface area (≈100 Ų) align with drug-like molecules, facilitating membrane permeability while retaining water solubility. The methyl ester group balances lipophilicity (calculated logP ≈1.2) for cellular uptake [4]. This scaffold serves as a bioisostere for quinazolines and other nitrogen heterocycles in kinase inhibitor design, particularly for EGFR mutations where steric constraints favor the compact pyrrolopyrimidine core over bulkier pharmacophores [7].
Table 2: Key Molecular Properties and Bioisosteric Roles
Structural Feature | Property/Role | Bioisosteric Equivalent For |
---|---|---|
C2-NH₂ | H-bond donor/acceptor, pKₐ ~3.5 | 2-Aminopurine, 4-Aminoquinazoline |
C5-COOCH₃ | Hydrolyzable ester, logP contributor | Carboxylic acids, Primary amides |
N7-H | Site for alkylation/prodrug formation | Purine N9-H, Indole N1-H |
Fused bicyclic system | Planar π-electron system | Quinoline, Quinazoline cores |
The evolution of pyrrolo[2,3-d]pyrimidine chemistry parallels advances in synthetic methodology and target biology. Early work (pre-2000) focused on antimetabolites inspired by natural nucleosides like tubercidin. A significant breakthrough emerged with the discovery of pemetrexed (Alimta®), a pyrrolo[2,3-d]pyrimidine-based antifolate approved in 2004 for mesothelioma and NSCLC. While not directly derived from methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, pemetrexed validated the core scaffold’s therapeutic potential and spurred derivative development [9].
The 2010s witnessed synthetic innovations enabling C4/C6 functionalization. Buchwald-Hartwig amination and Suzuki-Miyaura coupling allowed systematic exploration of C4-aryl/amino variants, while C6 substitutions exploited steric complementarity in kinase pockets. During 2017-2021, research intensified on covalent inhibitors targeting EGFR T790M mutations in NSCLC. Derivatives featuring C4-acrylamide substituents demonstrated sub-nanomolar IC₅₀ values against resistant mutants, leveraging the scaffold’s optimal geometry for acrylamide positioning near Cys797 [7]. Contemporary work (2021-present) explores combinatorial decoration:
Table 3: Historical Milestones in Pyrrolo[2,3-d]pyrimidine Drug Discovery
Timeframe | Key Advancement | Impact |
---|---|---|
1970s-1990s | Tubercidin-inspired antimetabolites | Established scaffold’s role in nucleotide disruption |
2004 | Pemetrexed approval | Clinically validated scaffold for oncology |
2010-2016 | C4/C6 functionalization methods | Enabled kinase inhibitor optimization |
2017-2021 | Covalent EGFR-TKIs for T790M mutants | Achieved >100-fold selectivity vs. wild-type EGFR |
2022-present | Polypharmacology approaches | Targeting kinase resistance via multi-targeted derivatives |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7